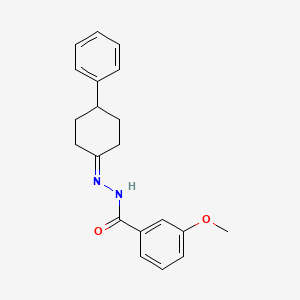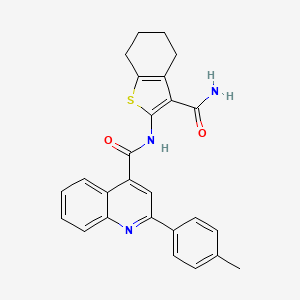
(2E)-2-cyano-N-(4-iodophenyl)-3-(pyridin-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides. This compound features a cyano group, an iodophenyl group, and a pyridyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile.
Introduction of the Iodophenyl Group: This step may involve a halogenation reaction, where an appropriate phenyl precursor is iodinated.
Attachment of the Pyridyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to introduce the pyridyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific proteins or pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-N~1~-(4-BROMOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE
- (E)-2-CYANO-N~1~-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE
Uniqueness
The presence of the iodophenyl group in (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE may confer unique reactivity and binding properties compared to its bromo- and chloro- analogs. This could make it more effective in certain applications, such as in medicinal chemistry for targeting specific biological pathways.
Properties
Molecular Formula |
C15H10IN3O |
|---|---|
Molecular Weight |
375.16 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-iodophenyl)-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C15H10IN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-9H,(H,19,20)/b12-9+ |
InChI Key |
UKYWYYLJNOMJHZ-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=NC=C2)/C#N)I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=NC=C2)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10889785.png)
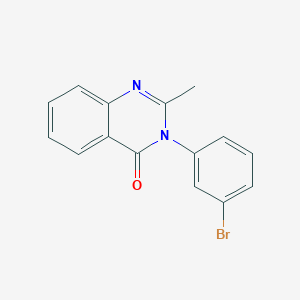
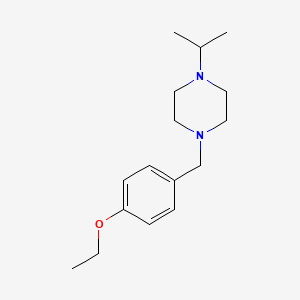
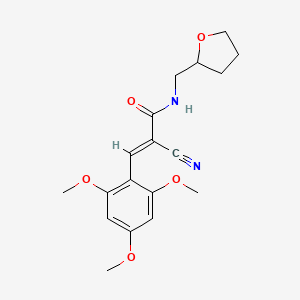
![N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B10889801.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10889808.png)
![2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B10889815.png)
![N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10889820.png)
![ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10889842.png)
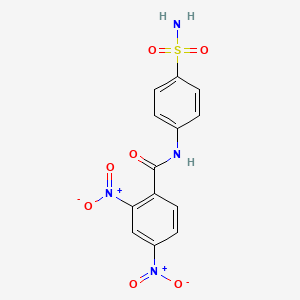
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889853.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)
